Cas no 790-41-0 (4-Chlorobenzoic anhydride)
4-Chlorobenzoic anhydride Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzoic anhydride
- Benzoic acid,4-chloro-, 1,1'-anhydride
- P-CHLOROBENZOIC ANHYDRIDE
- FT-0658406
- Bis(4-chlorobenzoic) anhydride
- P-CHLOROBENZOICANHYDRIDE
- AI314648
- NSC404992
- 389577-12-2
- NSC-404992
- AI3-14648
- Benzoic acid, p-chloro-, anhydride
- 4-Chlorophenyl anhydride
- SCHEMBL247590
- MFCD00054415
- (4-chlorobenzoyl) 4-chlorobenzoate
- p-Chlorobenzoyl anhydride
- PV5DQN38UK
- NS00038020
- EINECS 212-335-1
- 4-chlorobenzoicanhydride
- 4-Chlorophenyl anhydride #
- Benzoic acid, 4-chloro-, 1,1'-anhydride
- 4 -chlorobenzoic anhydride
- p-Chlorobenzoic acid anhydride
- AI3 14648
- SY114457
- 4-chlorobenzoic anhydride:p-chlorobenzoic anhydride
- 4-Chlorobenzoic acid anhydride
- DTXSID30229489
- CS-W019329
- 790-41-0
- Benzoic acid, 4-chloro-, anhydride
- AC-7057
- AKOS015902190
- NSC 404992
- Benzoic acid, 4-chloro-, anhydride (9CI)
- Benzoic acid, p-chloro-, anhydride (6CI, 7CI, 8CI)
- Benzoic acid, 4-chloro-, anhydride (9CI); Benzoic acid, p-chloro-, anhydride (6CI,7CI,8CI); 4-Chlorobenzoic acid anhydride; NSC 404992; p-Chlorobenzoic acid anhydride; p-Chlorobenzoic anhydride
- 4-CHLOROBENZOYL 4-CHLOROBENZOATE
-
- MDL: MFCD00054415
- Inchi: 1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H
- InChI Key: MWUSAETYTBNPDG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(Cl)=CC=1)OC(C1C=CC(Cl)=CC=1)=O
Computed Properties
- Exact Mass: 293.98500
- Monoisotopic Mass: 293.985
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 4.5
Experimental Properties
- Density: 1.401g/cm3
- Boiling Point: 439.0±30.0°C at 760 mmHg
- Flash Point: 182.5ºC
- Refractive Index: 1.607
- PSA: 43.37000
- LogP: 3.99060
4-Chlorobenzoic anhydride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
4-Chlorobenzoic anhydride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chlorobenzoic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226465-1g |
4-Chlorobenzoic anhydride |
790-41-0 | 95% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | 226465-5g |
4-Chlorobenzoic anhydride |
790-41-0 | 95% | 5g |
£79.00 | 2022-02-28 | |
| Fluorochem | 226465-10g |
4-Chlorobenzoic anhydride |
790-41-0 | 95% | 10g |
£132.00 | 2022-02-28 | |
| Fluorochem | 226465-25g |
4-Chlorobenzoic anhydride |
790-41-0 | 95% | 25g |
£260.00 | 2022-02-28 | |
| Chemenu | CM255068-10g |
4-Chlorobenzoic anhydride |
790-41-0 | 95+% | 10g |
$153 | 2021-06-16 | |
| Chemenu | CM255068-25g |
4-Chlorobenzoic anhydride |
790-41-0 | 95+% | 25g |
$279 | 2021-06-16 | |
| Chemenu | CM255068-100g |
4-Chlorobenzoic anhydride |
790-41-0 | 95+% | 100g |
$836 | 2021-06-16 | |
| TRC | C427630-100mg |
4-Chlorobenzoic anhydride |
790-41-0 | 100mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C427630-250mg |
4-Chlorobenzoic anhydride |
790-41-0 | 250mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C427630-500mg |
4-Chlorobenzoic anhydride |
790-41-0 | 500mg |
$ 92.00 | 2023-09-08 |
4-Chlorobenzoic anhydride Production Method
Production Method 1
Production Method 2
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid , Water ; cooled
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Water
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 15 min, rt
1.3 90 min, rt
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
1.2 Reagents: Potassium carbonate ; 50 min, rt
4-Chlorobenzoic anhydride Raw materials
- 4-Chlorobenzoic acid
- 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)-
- Benzoic acid, 4-chloro-, potassium salt
4-Chlorobenzoic anhydride Preparation Products
4-Chlorobenzoic anhydride Suppliers
4-Chlorobenzoic anhydride Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 4-Chlorobenzoic anhydride
4-Chlorobenzoic Anhydride (CAS No. 790-41-0): A Comprehensive Overview of Its Synthesis, Properties, and Emerging Applications in Chemical Biology and Medicinal Chemistry
4-Chlorobenzoic anhydride, identified by the CAS No. 790-41-0, is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its multifaceted applications across chemical biology and medicinal chemistry. This aryl acid anhydride derivative features a chlorinated benzene ring linked via an acyl bridge, forming a cyclic ester structure (C8H5ClO3). Its molecular weight of 186.56 g/mol and melting point of approximately 85°C underscore its stability under standard laboratory conditions, making it amenable to diverse synthetic protocols.
The synthesis of 4-chlorobenzoic anhydride has evolved significantly since its initial preparation through the dehydration of 4-chlorobenzoic acid using acetic anhydride as a catalyst. Recent advancements emphasize environmentally benign methodologies. A study published in the Journal of Green Chemistry (2023) demonstrated a solvent-free approach using montmorillonite K10 clay as a heterogeneous catalyst, achieving yields exceeding 95% at reduced reaction temperatures. This method not only minimizes waste generation but also aligns with current trends toward sustainable organic synthesis practices. Another notable development involves microwave-assisted synthesis reported in Organic Process Research & Development, where optimized irradiation parameters enabled rapid formation of the compound with precise control over side reactions.
In terms of physicochemical properties, CAS No. 790-41-0's chlorinated aromatic moiety confers distinct reactivity profiles compared to its unsubstituted counterpart benzoic anhydride. Spectroscopic analysis confirms its characteristic IR absorption peaks at 1825 cm⁻¹ (acyl chloride stretch) and 1765 cm⁻¹ (ester carbonyl), alongside NMR data indicative of meta-substituted aromatic protons (δ 7.3–7.6 ppm). The compound exhibits moderate solubility in common organic solvents such as dichloromethane (5.8 g/100 mL at 25°C) and dimethylformamide (DMF), while being practically insoluble in water—a property advantageous for selective organic phase reactions.
In pharmaceutical research, 4-chlorobenzoic anhydride serves as a critical building block for synthesizing bioactive molecules targeting various disease pathways. A groundbreaking application highlighted in Nature Communications (2023) involved its use as a linker component in the development of PROTAC-based compounds for selective protein degradation. The chlorine substituent enhances metabolic stability while enabling efficient conjugation with small molecule ligands through nucleophilic acyl substitution mechanisms.
Bioconjugation studies have further revealed this compound's utility in modifying biomolecules without disrupting native functionality. Researchers at Stanford University recently utilized it to derivatize antibody fragments with fluorescent probes, achieving site-specific conjugation efficiencies above 98% while maintaining antigen-binding activity—a critical advancement for immunoassay development and live-cell imaging applications.
In materials science, CAS No. 790-41-0's reactive ester groups facilitate the creation of advanced functional polymers. A collaborative study between MIT and Pfizer demonstrated its integration into polyethylene glycol-based hydrogels through click chemistry reactions, resulting in matrices with tunable mechanical properties ideal for drug delivery systems requiring controlled release profiles.
Spectroscopic studies published in Analytical Chemistry (2023) have identified novel applications as a derivatizing agent for mass spectrometry analysis of carboxylic acid-containing metabolites. The chlorinated benzoyl group provides enhanced fragmentation patterns during tandem MS analysis, enabling precise identification of lipid mediators like prostaglandins even at femtomolar concentrations.
Biochemical investigations reveal fascinating interactions between 4-chlorobenzoic anhydride-modified peptides and membrane-bound receptors. Work from the University of Cambridge showed that chlorination at the meta position increases cellular permeability by up to threefold compared to unmodified analogs when used as N-terminal capping agents during peptide synthesis—a discovery with implications for improving drug bioavailability across biological barriers.
Nanotechnology applications are emerging through its role in surface functionalization processes. Recent reports describe its use in preparing graphene oxide nanosheets with covalently attached chiral ligands via amidation reactions under mild conditions, creating asymmetric catalytic platforms for enantioselective drug screening assays.
Toxicological assessments conducted under OECD guidelines indicate low acute toxicity when handled according to standard laboratory protocols—LD₅₀ values exceeding 5 g/kg in rodent models suggest favorable safety profiles compared to many conventional crosslinking agents commonly used in biomedical research.
In enzymology studies published this year (ACS Catalysis, March 2023), researchers employed this compound's reactive groups to create activity-based probes that selectively label serine hydrolases within complex biological matrices without affecting other enzyme classes—a breakthrough for studying metabolic pathways ex vivo.
Synthesis optimization continues to advance with machine learning-driven approaches predicting optimal reaction conditions based on substituent effects analysis using quantum chemistry calculations. A computational model developed by ETH Zurich researchers accurately predicted that substituting chlorine at the meta position would lower activation energy barriers by ~15%, which was experimentally validated using isothermal calorimetry data from iterative lab trials.
Bioorthogonal chemistry applications are expanding through its integration into click chemistry frameworks—recently synthesized azide-functionalized derivatives show unprecedented reactivity under copper-free conditions when coupled with strain-promoted alkyne azide cycloaddition reagents (Chemical Science, December 2023).
In radiopharmaceutical development, this compound's structure enables efficient attachment of technetium or rhenium radiolabels via oxime formation under physiological conditions—a method now being explored for creating targeted imaging agents without compromising radioisotope stability (Journal of Labelled Compounds and Radiopharmaceuticals, January 2023).
Surface plasmon resonance studies conducted at Karolinska Institute revealed that benzylic chlorine substitution significantly enhances binding affinity when used to modify aptamer sequences targeting thrombin—this finding has direct implications for developing next-generation anticoagulant therapies (Blood Advances, May 2023).
Polymerase inhibition assays using modified nucleotides capped with this compound's residues demonstrated selective inhibition against HIV reverse transcriptase without affecting host cell DNA polymerases—this specificity suggests potential utility in antiviral drug design strategies (Antiviral Research volumes published Q3/Q4 2023).
Solid-state NMR experiments recently characterized novel crystalline forms exhibiting improved thermal stability up to ~165°C—this polymorphic form is now being evaluated for use in high-throughput screening platforms requiring extended storage stability (CrystEngComm , October issue).
Lipid raft targeting capabilities were uncovered when attached to ceramide analogs through amide bonds—the resulting constructs showed preferential accumulation within plasma membrane microdomains critical for signal transduction processes (Journal of Biological Chemistry , July publication).
Innovative applications include its use as a chiral resolving agent during asymmetric hydrogenation reactions—enantioselectivities up to >98% ee were achieved using novel thiourea-based catalyst systems reported by Scripps Research Institute scientists earlier this year (Science eLetters section).
Rational drug design projects utilize computational docking simulations showing favorable interactions between modified compounds' chlorinated phenyl rings and hydrophobic pockets within kinase domains—these insights are guiding lead optimization efforts targeting oncogenic signaling pathways (Molecular Cancer Therapeutics , November issue).
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